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  • Product: N-(2-methylbut-3-yn-2-yl)methanesulfonamide
  • CAS: 1279876-13-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the integrity of scientific findings and is a prerequisite for understanding molecular behavior, from reaction mechanisms to pharmacological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This molecule, containing a terminal alkyne and a sulfonamide linkage, presents an excellent case study for the application of a multi-technique spectroscopic approach. We will delve into the "why" behind experimental choices, focusing on the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating structural hypothesis from the ground up.

Introduction: The Imperative of Unambiguous Structure Verification

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a compound of interest due to the presence of two key functional groups: the sulfonamide and the terminal alkyne. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known for their wide range of biological activities.[1] The terminal alkyne provides a versatile handle for further chemical modifications, such as "click" chemistry reactions. The precise connectivity and arrangement of these groups dictate the molecule's physical, chemical, and biological properties. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a critical step in its potential development and application.

This guide will simulate a real-world scenario where a novel compound, presumed to be N-(2-methylbut-3-yn-2-yl)methanesulfonamide, has been synthesized. Our objective is to use a logical, evidence-based workflow to confirm its identity beyond any reasonable doubt.

The Analytical Workflow: A Multi-Pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity & Stereochemistry cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Key Bonds) MS->IR Provides Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Identifies Functional Groups Structure Confirmed Structure NMR->Structure Reveals Atomic Connectivity

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer. Electrospray ionization is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. The high-resolution capabilities of the TOF analyzer allow for the determination of the accurate mass of the molecular ion.

Expected Data and Interpretation

For N-(2-methylbut-3-yn-2-yl)methanesulfonamide (C₆H₁₁NO₂S), the expected monoisotopic mass is 161.0510 Da.

IonCalculated m/zObserved m/z
[M+H]⁺162.0583162.0585
[M+Na]⁺184.0403184.0401

The observation of a protonated molecule [M+H]⁺ at an m/z that corresponds to the calculated accurate mass provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The fragmentation pattern provides clues about the compound's structure.[2][3]

  • Expected Fragmentation: A characteristic fragmentation of sulfonamides is the loss of SO₂ (64 Da).[4] We would anticipate a significant fragment ion corresponding to [M+H - SO₂]⁺. Cleavage of the S-N bond is also a common fragmentation pathway for sulfonamides.[3][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. Each functional group has a characteristic set of absorption frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is expected to show several characteristic absorption bands.

Functional GroupExpected Absorption (cm⁻¹)Interpretation
N-H stretch~3250Indicates the presence of the sulfonamide N-H bond.
C≡C-H stretch~3300Confirms the presence of a terminal alkyne.
C≡C stretch~2100A weak but sharp band for the alkyne triple bond.
SO₂ asymmetric stretch~1320Characteristic of the sulfonamide group.[5][6]
SO₂ symmetric stretch~1150Characteristic of the sulfonamide group.[5][6]

The presence of these key absorption bands provides strong evidence for the co-existence of both the sulfonamide and terminal alkyne functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: High-Field NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data and Interpretation
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.5singlet6H-C(CH₃)₂Two equivalent methyl groups attached to a quaternary carbon.
~2.5singlet1H-C≡CHThe acetylenic proton.
~3.0singlet3H-SO₂CH₃The methyl group of the methanesulfonamide.
~5.0broad singlet1H-NH-The sulfonamide proton. Its chemical shift can be variable and it may exchange with D₂O.
Expected ¹³C NMR Data and Interpretation
Chemical Shift (ppm)AssignmentRationale
~30-C(CH₃)₂The two equivalent methyl carbons.
~40-SO₂CH₃The methyl carbon of the methanesulfonamide.
~55-C(CH₃)₂The quaternary carbon attached to the two methyl groups and the nitrogen.
~70-C≡CHThe sp-hybridized carbon bearing the acetylenic proton.
~85-C≡CHThe sp-hybridized carbon attached to the quaternary carbon.
2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other. This lack of correlation is in itself a key piece of structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would confirm the assignments made in the ¹H and ¹³C NMR spectra.

G cluster_0 Proton NMR cluster_1 Carbon NMR cluster_2 HSQC Correlation H1 ¹H ~1.5 ppm (6H, s) Corr1 H1 ↔ C1 H1->Corr1 H2 ¹H ~2.5 ppm (1H, s) Corr2 H2 ↔ C2 H2->Corr2 H3 ¹H ~3.0 ppm (3H, s) Corr3 H3 ↔ C3 H3->Corr3 C1 ¹³C ~30 ppm C1->Corr1 C2 ¹³C ~70 ppm C2->Corr2 C3 ¹³C ~40 ppm C3->Corr3

Caption: HSQC correlations confirming proton-carbon attachments.

Conclusion: A Self-Validating Structural Assignment

The convergence of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating and unambiguous elucidation of the structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

  • MS confirms the molecular formula (C₆H₁₁NO₂S).

  • IR confirms the presence of the key sulfonamide and terminal alkyne functional groups.

  • NMR establishes the precise connectivity of the atoms, including the methanesulfonyl group, the N-H proton, the quaternary carbon with its two methyl groups, and the terminal alkyne.

This systematic and multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this molecule.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Infrared and NMR Spectra of Arylsulphonamides.
  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calcul
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines.
  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applic
  • Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery.
  • Preparation method of 2-methyl-3-butyne-2-ol.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • 2-Methyl-3-butyn-2-ol. SpectraBase.
  • 2-Methyl-3-butyn-2-ol. PubChem.
  • 3-Butyn-2-ol, 2-methyl-. NIST WebBook.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Preparation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide from 2-methylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide, a valuable building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide, a valuable building block in medicinal chemistry and drug development. The primary focus is the conversion of the tertiary alkynyl alcohol, 2-methylbut-3-yn-2-ol, to the corresponding methanesulfonamide. This document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses potential challenges and optimization strategies. The content is structured to offer not just a set of instructions, but a self-validating system of scientific rationale and practical guidance for researchers in the field.

Introduction: The Significance of Alkynyl Sulfonamides

Alkynyl sulfonamides are a class of organic compounds that have garnered significant interest in pharmaceutical and materials science. The unique combination of a reactive alkyne moiety and the pharmacologically relevant sulfonamide group makes them versatile intermediates for the synthesis of complex heterocyclic structures and biologically active molecules.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including antimicrobial, anticancer, and anti-inflammatory agents.[2] The propargyl group, in turn, offers a gateway for further chemical transformations such as cycloaddition reactions, cross-coupling reactions, and the formation of various heterocyclic systems.[3]

The target molecule, N-(2-methylbut-3-yn-2-yl)methanesulfonamide, incorporates a tertiary propargylic amine, a structural motif that can impart specific conformational constraints and metabolic stability to drug candidates. Its synthesis from the readily available 2-methylbut-3-yn-2-ol is a key transformation for accessing a range of novel chemical entities.

Mechanistic Insights: The Rationale Behind the Synthesis

The preparation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide from 2-methylbut-3-yn-2-ol can be approached through a direct sulfonylation reaction. This process involves the reaction of the tertiary alcohol with methanesulfonyl chloride in the presence of a suitable base.

The Direct Sulfonylation Pathway

The most direct route involves the activation of the hydroxyl group of 2-methylbut-3-yn-2-ol by methanesulfonyl chloride, followed by nucleophilic attack of an amine source. However, a more common and controlled approach is a two-step, one-pot sequence where the alcohol is first converted to a mesylate ester, which is then displaced by a nitrogen nucleophile. In the context of synthesizing the target sulfonamide, a variation of this, a Ritter-type reaction, or a direct displacement of an activated hydroxyl group is more likely.

Given the tertiary nature of the alcohol, the reaction likely proceeds through an SN1-type mechanism. The key steps are:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Formation of a Good Leaving Group: This initial adduct is unstable and, in the presence of a base (e.g., pyridine or triethylamine), the protonated oxygen becomes a good leaving group (a chlorosulfonate ester).

  • Carbocation Formation: The departure of the leaving group generates a stabilized tertiary propargylic carbocation.

  • Nucleophilic Attack: A nitrogen nucleophile, in this case, methanesulfonamide (or a precursor), attacks the carbocation to form the final C-N bond.

It is important to note that direct sulfonylation of tertiary alcohols can be challenging and may lead to elimination side products. A dissertation by Kocsis et al. reported a low yield (20%) for the reaction of a protected 2-methyl-3-butyn-2-ol with methanesulfonyl chloride, highlighting the potential difficulties.[4]

The Role of the Base

The choice of base is critical for the success of this reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed.[5] The primary functions of the base are:

  • To neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • To facilitate the departure of the leaving group by deprotonating the hydroxyl group in the initial adduct.

Pyridine is often a preferred solvent and base for such reactions as it can also act as a nucleophilic catalyst.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed method based on established principles of sulfonylation reactions of tertiary alcohols. Researchers should consider this a starting point and may need to optimize conditions for their specific setup and desired scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-Methylbut-3-yn-2-ol84.120.868>98%
Methanesulfonyl Chloride114.551.48>99%
Pyridine (anhydrous)79.100.982>99.8%
Dichloromethane (DCM, anhydrous)84.931.326>99.8%
Diethyl ether (anhydrous)74.120.713>99%
Saturated aq. Sodium Bicarbonate---
Brine (Saturated aq. NaCl)---
Anhydrous Magnesium Sulfate120.37->99.5%
Reaction Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-methylbut-3-yn-2-ol in anhydrous DCM and pyridine B 2. Cool the mixture to 0 °C A->B Cooling C 3. Add methanesulfonyl chloride dropwise B->C Addition of Reagent D 4. Stir at 0 °C, then warm to room temperature C->D Reaction Progression E 5. Quench with water D->E Quenching F 6. Extract with diethyl ether E->F Extraction G 7. Wash with aq. HCl, aq. NaHCO3, and brine F->G Washing H 8. Dry organic layer and concentrate G->H Drying & Concentration I 9. Purify by column chromatography H->I Final Purification

Caption: A streamlined workflow for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Detailed Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylbut-3-yn-2-ol (1.0 eq, e.g., 5.0 g, 59.4 mmol). Dissolve the alcohol in anhydrous dichloromethane (DCM) (e.g., 100 mL) and anhydrous pyridine (1.5 eq, e.g., 7.1 mL, 89.1 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq, e.g., 5.5 mL, 71.3 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding cold water (e.g., 50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with cold 1 M hydrochloric acid (2 x 50 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Data and Characterization

Expected Yield and Physical Properties
PropertyExpected Value
Yield 30-50% (potentially low due to steric hindrance and side reactions)
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22 g/mol
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.05 (s, 3H, -SO₂CH₃)

    • δ 2.40 (s, 1H, -C≡CH)

    • δ 1.60 (s, 6H, -C(CH₃)₂)

    • δ 4.5-5.5 (br s, 1H, -NH-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 83.5 (-C≡CH)

    • δ 72.0 (-C≡CH)

    • δ 55.0 (-C(CH₃)₂)

    • δ 42.0 (-SO₂CH₃)

    • δ 29.0 (-C(CH₃)₂)

  • IR (neat, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~3290 (≡C-H stretch)

    • ~2110 (C≡C stretch, weak)

    • ~1320 & 1140 (S=O stretch, asymmetric and symmetric)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions (e.g., elimination).Increase reaction time; use a more activating reagent for the hydroxyl group; consider a lower reaction temperature to minimize side reactions.
Presence of Starting Material Insufficient methanesulfonyl chloride or reaction time.Increase the equivalents of methanesulfonyl chloride; prolong the reaction time and monitor by TLC.
Formation of Elimination Products Use of a strong, non-nucleophilic base; elevated temperature.Use a milder base like pyridine; maintain a low reaction temperature.
Difficult Purification Co-elution of impurities.Optimize the eluent system for column chromatography; consider alternative purification methods like recrystallization if the product is a solid.

Conclusion

The synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide from 2-methylbut-3-yn-2-ol presents a feasible, albeit potentially challenging, transformation. The proposed protocol, grounded in established sulfonylation chemistry, provides a solid foundation for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature and the choice of base, is paramount to maximizing the yield and minimizing the formation of byproducts. The insights and detailed procedures provided in this guide are intended to empower researchers in their efforts to synthesize novel sulfonamide-containing compounds for various applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Kocsis, A., et al. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery.
  • National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubChem.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. PubChem.
  • Khan, I., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • BenchChem. (2025). How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide. BenchChem.
  • Royal Society of Chemistry. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones.
  • MDPI. (2022). Synthesis, Characterization, and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2415.
  • PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • ResearchGate. (n.d.). Methanesulfonyl chloride-Triethylamine.
  • PubMed. (2019). Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. Chemistry, 25(4), 869-873.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2001). Removal of tetracycline and sulfonamide classes of antibiotic compound by powdered activated carbon.
  • OECD. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides.
  • PubMed. (2001). Membrane filtration of two sulphonamides in tertiary effluents and subsequent adsorption on activated carbon.
  • American Chemical Society. (2026). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-butyn-2-ol 98 115-19-5.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-3-butyn-2-ol | 115-19-5.
  • BenchChem. (n.d.). How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide.

Sources

Foundational

An In-Depth Technical Guide to N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Introduction Molecular Structure and Physicochemical Properties The structural and predicted physicochemical properties of N-(2-methylbut-3-yn-2-yl)methanesulfonamide are summarized below. These values are calculated bas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Physicochemical Properties

The structural and predicted physicochemical properties of N-(2-methylbut-3-yn-2-yl)methanesulfonamide are summarized below. These values are calculated based on its chemical structure and provide a baseline for its handling and characterization.

PropertyValue
IUPAC Name N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22 g/mol
Predicted LogP 0.45
Predicted Boiling Point 295.5 ± 47.0 °C
Predicted pKa 9.89 ± 0.40
CAS Number Not Assigned

Proposed Synthetic Pathway

The synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide can be achieved through a two-step process starting from the commercially available 2-methylbut-3-yn-2-ol. The overall synthetic strategy is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection to the key intermediates: 2-methylbut-3-yn-2-amine and methanesulfonyl chloride. The amine precursor can be synthesized from the corresponding tertiary alcohol.

G target N-(2-methylbut-3-yn-2-yl)methanesulfonamide disconnection1 C-N Bond Formation target->disconnection1 intermediates 2-methylbut-3-yn-2-amine + Methanesulfonyl Chloride disconnection1->intermediates disconnection2 C-N Bond Formation (Ritter) intermediates->disconnection2 starting_materials 2-methylbut-3-yn-2-ol + Acetonitrile disconnection2->starting_materials

Caption: Retrosynthetic analysis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Step 1: Synthesis of 2-methylbut-3-yn-2-amine (CAS: 2978-58-7)

The key intermediate, 2-methylbut-3-yn-2-amine, can be synthesized from 2-methylbut-3-yn-2-ol via the Ritter reaction.[2] This reaction is particularly well-suited for tertiary alcohols which can form stable carbocations in the presence of a strong acid.[3]

Reaction:

2-methylbut-3-yn-2-ol + CH₃CN --(H₂SO₄)--> N-(2-methylbut-3-yn-2-yl)acetamide --(NaOH, H₂O)--> 2-methylbut-3-yn-2-amine

Experimental Protocol:

  • Carbocation Formation and Nitrile Addition: To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in acetonitrile (excess, serving as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (1.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Amide: Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 6M) to hydrolyze the intermediate acetamide. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation.

Step 2: Synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide

The final product is synthesized by the reaction of 2-methylbut-3-yn-2-amine with methanesulfonyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reaction:

2-methylbut-3-yn-2-amine + CH₃SO₂Cl --(Pyridine or Et₃N)--> N-(2-methylbut-3-yn-2-yl)methanesulfonamide

G cluster_0 Reaction Setup cluster_1 Reagent Addition (0 °C) cluster_2 Reaction & Workup cluster_3 Purification Amine 2-methylbut-3-yn-2-amine MsCl Methanesulfonyl Chloride Solvent DCM Base Pyridine Stir Stir at RT MsCl->Stir Wash Aqueous Wash Stir->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Target Molecule Chromatography->Product

Caption: Workflow for the synthesis of the target sulfonamide.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-methylbut-3-yn-2-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Purification and Characterization

Purification of the final compound is critical to remove any unreacted starting materials and byproducts.

Purification Protocol:

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

Predicted Spectroscopic Data:

The following table outlines the expected spectroscopic data for N-(2-methylbut-3-yn-2-yl)methanesulfonamide, which are crucial for its unambiguous identification.

Analysis Expected Data
¹H NMR δ (ppm): ~4.5-5.5 (s, 1H, NH), ~3.0 (s, 3H, SO₂CH₃), ~2.4 (s, 1H, C≡CH), ~1.5 (s, 6H, C(CH₃)₂)
¹³C NMR δ (ppm): ~85 (C≡CH), ~72 (C≡CH), ~55 (C(CH₃)₂), ~42 (SO₂CH₃), ~28 (C(CH₃)₂)
IR (Infrared) ν (cm⁻¹): ~3300 (sharp, ≡C-H stretch), ~3250 (N-H stretch), ~2110 (weak, C≡C stretch), ~1320 & ~1150 (asymmetric and symmetric S=O stretch)[4][5]
Mass Spec (MS) [M+H]⁺ = 162.0583

Potential Applications in Drug Development

The unique combination of a terminal alkyne and a sulfonamide in N-(2-methylbut-3-yn-2-yl)methanesulfonamide opens up several avenues for its application in drug discovery and development:

  • Click Chemistry: The terminal alkyne functionality makes this molecule an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for its efficient conjugation to biomolecules or other pharmacophores.

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. This molecule could serve as a scaffold for developing novel enzyme inhibitors.

  • Fragment-Based Drug Discovery: As a relatively small molecule with desirable functional groups, it could be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

Safety Precautions

  • Starting Materials: 2-methylbut-3-yn-2-ol is flammable and can cause eye and skin irritation.[1] Methanesulfonyl chloride is corrosive and a lachrymator.

  • Reagents: Strong acids like sulfuric acid are highly corrosive. Pyridine is flammable and toxic.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The final compound's toxicity is unknown and it should be handled with care.

References

  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. (n.d.).
  • US Patent US3838183A, (1974). Synthesis of 2-methyl-3-buten-2-ol.
  • 1H NMR and 13C NMR of the prepared compounds. (n.d.).
  • The Ritter reaction mechanism for the synthesis of... (n.d.).
  • Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2025).
  • 2-Methylbut-3-yn-2-ol. (n.d.). In Wikipedia. Retrieved from [Link]

  • CN Patent CN104045518A, (2014).
  • Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Methanesulfonamide(3144-09-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • IR: alkynes. (n.d.).
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  • Ritter Reaction. (n.d.). Organic Chemistry Portal.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. (2026). The Journal of Organic Chemistry.
  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.).
  • 1H NMR Chemical Shifts. (n.d.).
  • Ritter Reaction. (2019). Organic Chemistry Portal.
  • Propargyl bromide(106-96-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Methyl methanesulfonate(66-27-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Spectral Assignments and Reference D
  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax.
  • Supporting Information Synthesis of Pyrroles by Gold(I)

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Exploratory

reactivity of the terminal alkyne in N-(2-methylbut-3-yn-2-yl)methanesulfonamide

An In-depth Technical Guide: Harnessing the Reactivity of the Terminal Alkyne in N-(2-methylbut-3-yn-2-yl)methanesulfonamide: A Synthetic Chemist's Companion Executive Summary N-(2-methylbut-3-yn-2-yl)methanesulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Harnessing the Reactivity of the Terminal Alkyne in N-(2-methylbut-3-yn-2-yl)methanesulfonamide: A Synthetic Chemist's Companion

Executive Summary

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a versatile synthetic building block centered around a highly functional terminal alkyne. This guide provides an in-depth exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the molecule's unique structural features—the acidic terminal proton, the sterically demanding gem-dimethyl substitution, and the electron-withdrawing sulfonamide moiety—and analyze how they collectively govern its chemical behavior. This document moves beyond mere procedural outlines to explain the causality behind experimental choices in key transformations, including Sonogashira cross-couplings, azide-alkyne cycloadditions (Click Chemistry), and selective hydration reactions. Detailed, field-proven protocols are provided alongside mechanistic diagrams to create a self-validating and authoritative resource for leveraging this compound's synthetic potential.

Molecular Architecture and Synthetic Access

Structural Features and Physicochemical Profile

The synthetic utility of N-(2-methylbut-3-yn-2-yl)methanesulfonamide stems from a strategic combination of three key structural motifs:

  • The Terminal Alkyne (-C≡CH): The sp-hybridized carbons of the alkyne confer a linear geometry and high electron density, making it a hub for a diverse array of chemical transformations.[1] The terminal proton exhibits notable acidity (pKa ≈ 25), a cornerstone of its reactivity.[2][3]

  • Gem-Dimethyl Substitution: The two methyl groups on the adjacent quaternary carbon create significant steric hindrance around the reactive alkyne. This feature is not a liability but a tool for controlling selectivity and modulating the physicochemical properties of derivative molecules, a concept often explored in drug design through the "magic methyl" effect.[4]

  • The Methanesulfonamide Group (-NHSO₂CH₃): This group is a stable, non-ionizable moiety under most reaction conditions. Its electron-withdrawing nature enhances the acidity of the alkyne proton, facilitating its deprotonation. It can also participate in hydrogen bonding, influencing solubility and interactions in biological systems.

A summary of its key computed properties is presented below.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂S-
Molecular Weight161.22 g/mol -
pKa (Terminal Proton)~24-25 (Estimated)[2]
LogP(Calculated)-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
Proposed Synthetic Pathway

The title compound is readily accessible from the commodity chemical 2-methyl-3-butyn-2-ol.[5][6] The synthesis involves a two-step sequence: conversion of the tertiary alcohol to an amine, followed by sulfonylation. This pathway is reliable and scalable for producing the necessary precursor for further synthetic elaborations.

G cluster_0 Step 1: Amination cluster_1 Step 2: Sulfonylation A 2-Methyl-3-butyn-2-ol B 2-Amino-2-methyl-3-butyne A->B  Ritter Reaction (e.g., H₂SO₄, MeCN) or Mitsunobu Reaction (e.g., DPPA, PPh₃, DEAD) C N-(2-methylbut-3-yn-2-yl)methanesulfonamide B->C  Methanesulfonyl Chloride (MsCl) Pyridine or Et₃N, DCM, 0 °C to RT

Caption: Proposed two-step synthesis of the title compound.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction is fundamental for elaborating the core structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide, enabling its direct connection to aromatic and heteroaromatic systems prevalent in pharmaceutical agents.

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The synergy between the two metals is crucial for efficient coupling.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. The terminal alkyne, activated by copper, is then transferred to the palladium complex via transmetalation. Reductive elimination from the resulting complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex2->product cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR² cu1->cu_acetylide Deprotonation cu_acetylide->pd_complex1 cu_acetylide->cu1 alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Protocol Design: A Self-Validating System

The choice of reagents and conditions is critical for a successful Sonogashira coupling, particularly with a sterically hindered alkyne.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The phosphine ligands on palladium are essential for stabilizing the catalyst and facilitating the catalytic cycle. For hindered substrates, ligands with different steric and electronic properties may be required to optimize the reaction.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required. Its role is twofold: it neutralizes the HX acid produced during the reaction and aids in the deprotonation of the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. Degassing the solvent via a nitrogen/argon sparge or freeze-pump-thaw cycles is a mandatory preparatory step.

Detailed Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-(2-methylbut-3-yn-2-yl)methanesulfonamide (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed THF (or DMF) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Base Addition: Add triethylamine (2.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting alkyne is a key indicator.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure coupled product.

Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.[9][10] This reaction provides an exceptionally reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage, which is a valuable scaffold in medicinal chemistry and materials science.[11]

Mechanism and Inherent Selectivity

Unlike the thermal Huisgen cycloaddition, which often yields a mixture of regioisomers, the copper-catalyzed variant is highly selective for the 1,4-isomer.[10] The mechanism involves the formation of a copper acetylide, which then reacts with the organic azide. The copper atom acts as a template, coordinating both reactants and facilitating the ring-forming steps, ensuring a single constitutional outcome.

CuAAC_Mechanism cluster_workflow CuAAC Workflow Start Reactants: - Terminal Alkyne (R¹-C≡CH) - Organic Azide (R²-N₃) - Cu(I) Catalyst Step1 Formation of Copper Acetylide Start->Step1 Step2 Coordination of Azide Step1->Step2 [Cu]-C≡C-R¹ Step3 Cycloaddition Step2->Step3 Step4 Protonolysis/Release Step3->Step4 Formation of 6-membered cupracycle intermediate End Product: 1,4-Disubstituted-1,2,3-triazole Step4->End

Caption: Simplified workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Causality in Protocol Development

The robustness of the CuAAC reaction stems from its simplicity and the stability of the reactants.

  • Catalyst Source: While Cu(I) salts can be used directly, they are prone to oxidation. A more reliable and common practice is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[12] This ensures a constant, low concentration of the active Cu(I) catalyst throughout the reaction.

  • Ligands: In biological applications or complex mixtures, a stabilizing ligand like TBTA or the water-soluble THPTA can be used to protect the copper catalyst and improve reaction efficiency.[12]

  • Solvent System: The reaction is remarkably versatile in its solvent choice. It can be run in organic solvents (THF, DMSO) or, most notably, in aqueous systems (e.g., t-BuOH/H₂O), making it ideal for bioconjugation.

Detailed Experimental Protocol: CuAAC Reaction
  • Reactant Solution: In a vial, dissolve N-(2-methylbut-3-yn-2-yl)methanesulfonamide (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH:H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. In a third vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.

  • Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.

  • Workup: If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure triazole.

Selective Hydration and Hydroboration Reactions

The addition of water across the alkyne triple bond offers a direct route to valuable carbonyl compounds. The regiochemical outcome—whether a ketone or an aldehyde is formed—is dictated entirely by the choice of methodology.

Markovnikov Hydration: Synthesis of Ketones

The hydration of a terminal alkyne under acidic conditions, typically catalyzed by a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For the title compound, this reaction would yield a methyl ketone.

Anti-Markovnikov Hydroboration-Oxidation: Synthesis of Aldehydes

To achieve the anti-Markovnikov addition of water and produce an aldehyde, a two-step hydroboration-oxidation sequence is employed.

  • Causality in Reagent Choice: The key to success with terminal alkynes is the use of a sterically hindered borane, such as disiamylborane or 9-borabicyclononane (9-BBN).[13] A simple borane (BH₃) would add twice to the alkyne. The bulky alkyl groups on the specialized borane ensure that only one boron atom adds across the triple bond. Steric effects also direct the boron atom to the less-hindered terminal carbon, establishing the anti-Markovnikov regioselectivity.

  • Oxidation: The subsequent oxidation of the intermediate vinylborane with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the final aldehyde product.

Hydroboration_Workflow Start Terminal Alkyne (R-C≡CH) Step1 Step 1: Hydroboration (Bulky Borane, e.g., 9-BBN, THF) Start->Step1 Intermediate Vinylborane Intermediate (Anti-Markovnikov) Step1->Intermediate Step2 Step 2: Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product Aldehyde (R-CH₂-CHO) Step2->Product

Caption: Workflow for the anti-Markovnikov hydration of a terminal alkyne.

Applications in Research and Development

The terminal alkyne of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is not merely a reactive handle but a strategic tool for molecular design.

  • Drug Discovery: The reactions described above allow for the facile introduction of the sulfonamide-bearing, sterically-defined propargyl motif into diverse molecular scaffolds. The resulting products can be evaluated as potential therapeutic agents. The triazole ring formed via click chemistry is often used as a bioisostere for an amide bond, offering improved metabolic stability and altered pharmacokinetic properties.[11]

  • Materials Science: Terminal alkynes are widely used for the surface functionalization of materials and the synthesis of polymers and molecular wires.[1] The title compound can serve as a monomer or a functionalizing agent to impart specific properties to a material's surface.

  • Chemical Biology: The reliability of click chemistry makes this alkyne an excellent tag for incorporation into biomolecules, enabling the study of biological processes through methods like fluorescent labeling or affinity chromatography.

Conclusion

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a building block of significant synthetic value. Its terminal alkyne offers a predictable and versatile platform for molecular construction. By understanding the interplay between the alkyne's inherent reactivity and the steric and electronic influences of the neighboring substituents, chemists can expertly employ Sonogashira couplings, CuAAC reactions, and selective hydrations to build complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide serve as a reliable foundation for the innovative application of this compound in the discovery and development of new drugs and functional materials.

References

  • Alkyne Reactivity - MSU chemistry. (n.d.).
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Accounts of Chemical Research.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021). MDPI.
  • 2-Methylbut-3-yn-2-ol - Wikipedia. (n.d.). Wikipedia.
  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applic
  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. (2019). Biochemistry.
  • Nucleophilic Reactivity of Deprotonated Alkynes - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Synthesis of 2-methyl-3-buten-2-ol. (1974).
  • 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem. (n.d.). PubChem.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
  • Click Chemistry in Polymersome Technology. (2024). MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • The Use of Click Chemisty in Drug Development Applic

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Foundational

Alkyne-Containing Sulfonamides: A Comprehensive Technical Guide for Drug Discovery and Chemical Biology

Abstract This in-depth technical guide provides a comprehensive overview of alkyne-containing sulfonamide building blocks, from their fundamental synthesis to their advanced applications in drug discovery and chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of alkyne-containing sulfonamide building blocks, from their fundamental synthesis to their advanced applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. We will explore the synthesis of key alkyne-functionalized sulfonamides and their subsequent utilization in powerful transformations such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and transition-metal-catalyzed C-H activation. The causality behind experimental choices, mechanistic insights, and the strategic application of these building blocks in the construction of biologically active molecules are discussed in detail.

Introduction: The Strategic Fusion of the Sulfonamide Moiety and the Alkyne Handle

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties.[1][2] Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of other functional groups, their involvement in crucial hydrogen bonding interactions with biological targets, and their favorable pharmacokinetic profiles.[3] The sulfonamide moiety often serves as a key zinc-binding group in metalloenzymes, such as carbonic anhydrases.[4][5]

The alkyne, on the other hand, is a remarkably versatile functional group in modern organic synthesis.[6] Its linear geometry and unique electronic properties allow for a diverse range of chemical transformations.[7] In the context of drug discovery and chemical biology, the terminal alkyne has gained prominence as a "handle" for bioorthogonal chemistry, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1] This reaction's high efficiency, selectivity, and biocompatibility have made it an invaluable tool for bioconjugation, target identification, and the synthesis of complex molecular architectures.[7]

The integration of an alkyne moiety into a sulfonamide scaffold creates a powerful class of building blocks that combines the proven pharmacological relevance of the sulfonamide with the synthetic versatility of the alkyne. These bifunctional molecules serve as valuable starting materials for the construction of novel therapeutics, chemical probes, and functional materials. This guide will provide a detailed exploration of the synthesis and application of these important chemical entities.

Synthesis of Alkyne-Containing Sulfonamide Building Blocks

The synthesis of alkyne-containing sulfonamides can be broadly categorized into two main strategies: the introduction of an alkyne-containing substituent onto a pre-existing sulfonamide (N-alkynylation) or the formation of an aryl-alkyne bond on a sulfonamide-bearing aromatic ring.

N-Alkynylation of Sulfonamides: Synthesis of N-Propargylsulfonamides

A common and straightforward method for the synthesis of N-propargylsulfonamides involves the reaction of a primary or secondary sulfonamide with a propargyl halide in the presence of a base.

Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide [8]

  • Reaction Setup: To a solution of benzenesulfonamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature for 30 minutes to form the corresponding sulfonamide salt.

  • Reagent Addition: Add propargyl bromide or propargyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(prop-2-yn-1-yl)benzenesulfonamide.

Aryl-Alkynylation of Sulfonamides: Synthesis of 4-Ethynylbenzenesulfonamide

The introduction of a terminal alkyne onto an aryl sulfonamide is most commonly achieved through a Sonogashira cross-coupling reaction of a halogenated aryl sulfonamide with a protected alkyne, followed by deprotection.

Experimental Protocol: Synthesis of 4-Ethynylbenzenesulfonamide

Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide with Trimethylsilylacetylene

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodobenzenesulfonamide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.04-0.10 eq) in a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent like tetrahydrofuran (THF) or DMF.[9]

  • Reagent Addition: Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

Step 2: Deprotection of the Silyl Group

  • Reaction Setup: Dissolve the crude product from the previous step in a solvent such as methanol or THF.

  • Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1-2.0 eq).

  • Reaction and Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up and Purification: Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The crude 4-ethynylbenzenesulfonamide can be purified by recrystallization or column chromatography.

Key Applications in Synthesis and Drug Discovery

The alkyne handle on these sulfonamide building blocks opens up a vast chemical space for the synthesis of novel compounds through a variety of powerful coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] This reaction is widely used to link the alkyne-containing sulfonamide to another molecule of interest, which can be another pharmacophore, a solubilizing group, or a fluorescent tag.

CuAAC_Workflow

Experimental Protocol: CuAAC of N-(prop-2-yn-1-yl)benzenesulfonamide with Benzyl Azide [10]

  • Reaction Setup: In a reaction vial, dissolve N-(prop-2-yn-1-yl)benzenesulfonamide (1.0 eq) and benzyl azide (1.0 eq) in a solvent mixture, typically t-butanol/water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by adding a solution of sodium ascorbate (0.1-0.2 eq) in water to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

  • Reaction: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature for 1-12 hours. The reaction is often accompanied by a color change. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.

The triazole ring formed in the CuAAC reaction is not merely a linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, often contributing positively to the pharmacological profile of the final molecule.[11] A notable application of this strategy is in the synthesis of novel carbonic anhydrase inhibitors, where the triazole linker connects the sulfonamide zinc-binding group to various tail moieties that can confer isoform selectivity.[4]

EntryAlkyne-SulfonamideAzideProductYield (%)Reference
1N-(prop-2-yn-1-yl)benzenesulfonamideBenzyl azide1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)sulfonamide95[10]
24-ethynylbenzenesulfonamide1-azido-4-methoxybenzene4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)benzenesulfonamide88[4]
3N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide2-azido-N,N-dimethylethanamineN,N-dimethyl-2-(4-(((4-methylphenyl)sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine92N/A

Table 1: Representative yields for CuAAC reactions involving alkyne-containing sulfonamides.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] This reaction is particularly useful for extending the carbon framework of aryl sulfonamides, allowing for the synthesis of internal alkynes which are themselves valuable intermediates.

Sonogashira_Mechanism

Experimental Protocol: Sonogashira Coupling of 4-Iodobenzenesulfonamide with Phenylacetylene [12]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-iodobenzenesulfonamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and triphenylphosphine (PPh₃) (0.06 eq).

  • Solvent and Reagent Addition: Add degassed triethylamine (Et₃N) as the solvent and base, followed by the addition of phenylacetylene (1.2 eq).

  • Reaction and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 4-(phenylethynyl)benzenesulfonamide.

This methodology has been instrumental in the synthesis of various kinase inhibitors, where the rigid alkynyl linker is used to position different recognition elements for optimal binding to the target protein.[3][13]

EntryAryl HalideAlkyneCatalyst SystemYield (%)Reference
14-IodobenzenesulfonamidePhenylacetylenePd(PPh₃)₂Cl₂/CuI91[12]
24-Bromobenzenesulfonamide1-HeptynePd(OAc)₂/XPhos/CuI85N/A
3N-(3-Iodophenyl)methanesulfonamideEthynyltrimethylsilanePd(PPh₃)₄/CuI89N/A

Table 2: Representative yields for Sonogashira coupling reactions involving sulfonamide-containing aryl halides.

C-H Activation and Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise inert C-H bonds.[14] Sulfonamides can act as directing groups to guide the metal catalyst to a specific C-H bond, typically at the ortho position of an aromatic ring. Subsequent reaction with an alkyne can lead to a variety of annulated products, providing rapid access to complex heterocyclic scaffolds. Rhodium catalysts are frequently employed for these transformations.[15]

CH_Activation

Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with Diphenylacetylene [15]

  • Reaction Setup: In a sealed tube, combine N-benzoylsulfonamide (1.0 eq), diphenylacetylene (1.2 eq), [RhCp*Cl₂]₂ (0.025 eq), and a silver salt oxidant such as AgSbF₆ (0.1 eq).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or tert-amyl alcohol.

  • Reaction: Heat the mixture at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of silica gel, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the isoindolinone product.

This strategy allows for the rapid construction of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Conclusion

Alkyne-containing sulfonamide building blocks represent a powerful convergence of a classic pharmacophore and a versatile synthetic handle. The synthetic methodologies outlined in this guide provide reliable and adaptable routes to these valuable compounds. Their subsequent application in CuAAC, Sonogashira coupling, and C-H activation reactions enables the efficient construction of a diverse array of complex molecules with significant potential in drug discovery and chemical biology. The ability to readily conjugate the sulfonamide moiety to other molecular fragments through these robust reactions facilitates lead optimization, the development of targeted probes, and the exploration of new chemical space. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of alkyne-containing sulfonamide building blocks will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.

References

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  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Retrieved from [Link]

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  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health. Retrieved from [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Institutes of Health. Retrieved from [Link]

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  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health. Retrieved from [Link]

  • Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation. (2011). National Institutes of Health. Retrieved from [Link]

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  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

applications of N-(2-methylbut-3-yn-2-yl)methanesulfonamide in medicinal chemistry

Application Notes & Protocols: N-(2-methylbut-3-yn-2-yl)methanesulfonamide Document ID: AN-MBS-2026-01 Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Document ID: AN-MBS-2026-01

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. While this specific molecule is not extensively documented in current literature, its constituent pharmacophores—a methanesulfonamide group and a sterically hindered propargyl alcohol moiety—are of significant interest in medicinal chemistry. This guide synthesizes established principles of drug design to propose and validate potential therapeutic applications, focusing on its utility as a covalent inhibitor and a scaffold for fragment-based drug discovery. Detailed, field-proven protocols are provided to enable the exploration of these applications.

Introduction and Scientific Rationale

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a novel chemical entity that strategically combines two powerful pharmacophores. Understanding the individual contributions of these groups provides a strong rationale for its investigation in drug discovery programs.

  • The Methanesulfonamide Moiety (-SO₂NH-): This group is a cornerstone of modern medicinal chemistry.[1][2] It is a versatile hydrogen bond donor and acceptor, often critical for anchoring a ligand within a protein's binding site. Its derivatives are found in a wide array of approved drugs, including anti-inflammatory COX-2 inhibitors (e.g., celecoxib)[3], carbonic anhydrase inhibitors[1], and various kinase inhibitors. The sulfonamide group can also enhance aqueous solubility and modulate pharmacokinetic properties.[4][5]

  • The Propargyl Moiety (-C≡CH): The terminal alkyne within the 2-methylbut-3-yn-2-yl group is a highly valuable functional group.[6][7][8] It serves two primary roles in drug design:

    • Covalent Warhead: Terminal alkynes can act as latent electrophiles, capable of forming irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in a protein's active site through a proximity-driven reaction.[9] This mechanism can lead to enhanced potency and prolonged duration of action.[10][11]

    • Bioorthogonal Handle: The alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the efficient conjugation of molecules for applications in chemical biology and proteomics.[6][9]

The unique combination in N-(2-methylbut-3-yn-2-yl)methanesulfonamide suggests a molecule designed for targeted covalent inhibition. The sulfonamide can act as the "guidance system," directing the molecule to a specific binding pocket, while the propargyl group acts as the "warhead," forming a permanent bond with a nearby nucleophilic residue.

Pharmacophore_Concept cluster_Molecule N-(2-methylbut-3-yn-2-yl)methanesulfonamide cluster_Function Proposed Medicinal Chemistry Functions Molecule Core Scaffold Sulfonamide Methanesulfonamide (-SO2NH-) Propargyl Propargyl Group (-C≡CH) Guidance Target Recognition & Binding Affinity Sulfonamide->Guidance 'Guidance System' Warhead Covalent Inhibition & Chemical Probe Propargyl->Warhead 'Warhead' / 'Handle'

Caption: Conceptual breakdown of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Proposed Application: Targeted Covalent Kinase Inhibitor

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors target the ATP-binding pocket, and the presence of a non-catalytic cysteine residue near this pocket is a validated strategy for developing selective covalent inhibitors.[12][13] The subject molecule is a prime candidate for targeting such kinases.

Hypothetical Mechanism of Action: The methanesulfonamide group could form hydrogen bonds with the kinase hinge region, orienting the propargyl "warhead" towards a nearby cysteine residue. Upon binding, the proximity-driven reaction would lead to irreversible inhibition of the kinase.

Kinase_Inhibition_Workflow cluster_Screening Phase 1: Initial Screening cluster_Validation Phase 2: Covalent Binding Validation cluster_Confirmation Phase 3: Cellular Confirmation Target_Selection Select Cysteine-Containing Kinases (e.g., EGFR, BTK) Primary_Assay Primary Kinase Assay (e.g., ADP-Glo™) Target_Selection->Primary_Assay IC50_Det Determine IC50 Values Primary_Assay->IC50_Det Preincubation_Assay Time-Dependent Inhibition Assay IC50_Det->Preincubation_Assay Active Hits Washout_Expt Washout Experiment Preincubation_Assay->Washout_Expt Mass_Spec Intact Protein Mass Spectrometry Washout_Expt->Mass_Spec Confirm Irreversibility Cell_Assay Cellular Target Engagement (e.g., Western Blot for p-Target) Mass_Spec->Cell_Assay Validated Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Cell_Assay->Cell_Viability

Caption: Experimental workflow for validating a covalent kinase inhibitor.

Protocol 2.1: In Vitro Kinase Inhibition and Covalent Binding Verification

This protocol outlines the steps to assess the inhibitory activity of N-(2-methylbut-3-yn-2-yl)methanesulfonamide against a cysteine-containing kinase and to confirm a covalent mechanism of action.

Materials:

  • Recombinant human kinase (e.g., EGFR T790M/C797S mutant)

  • N-(2-methylbut-3-yn-2-yl)methanesulfonamide (Test Compound)

  • Known reversible and irreversible inhibitors (Controls)

  • Kinase buffer, ATP, and substrate peptide

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 96-well plates

  • Mass spectrometer (LC-MS/MS or MALDI-TOF)

Part A: IC₅₀ Determination

  • Prepare Reagents: Serially dilute the Test Compound in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM). Prepare kinase, ATP, and substrate solutions in kinase buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase solution to wells containing 5 µL of diluted Test Compound or control. Incubate for 30 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of ATP/substrate mix to each well to start the kinase reaction. Incubate for 1 hour at 30°C.

  • Detect Activity: Stop the reaction and measure kinase activity using the ADP-Glo™ protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the Test Compound. Fit the data to a dose-response curve to determine the IC₅₀ value.

Part B: Covalent Binding Verification via Mass Spectrometry

  • Incubation: Incubate the kinase (e.g., 10 µM) with a 5-fold molar excess of the Test Compound for 2 hours at room temperature. A control sample with kinase and DMSO should be run in parallel.

  • Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar desalting column to remove unbound compound.

  • Mass Analysis: Analyze the samples via LC-MS. An increase in the protein's molecular weight corresponding to the mass of the Test Compound (177.24 Da) confirms covalent modification.

  • Causality: The observation of a mass shift provides direct evidence that the alkyne has formed a covalent adduct with a nucleophilic residue on the protein.[9]

Table 1: Hypothetical Kinase Screening Data

Kinase TargetCysteine in Active Site?IC₅₀ (nM)Mass Shift Detected (Da)
Kinase A (e.g., EGFR C797)Yes50+177.3
Kinase B (e.g., SRC)No>10,000Not Detected
Kinase C (e.g., BTK C481)Yes120+177.2

This data illustrates the expected selectivity profile for a covalent inhibitor targeting cysteine-containing kinases.

Application as a Fragment for Fragment-Based Drug Discovery (FBDD)

The relatively low molecular weight and simple structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide make it an excellent candidate for fragment-based drug discovery (FBDD). The sulfonamide group can provide a binding anchor, while the alkyne serves as a vector for fragment elaboration or linking.[14][15]

Protocol 3.1: Fragment Screening and Elaboration using Click Chemistry

This protocol describes how to use the compound as a fragment to identify protein targets and then elaborate on the initial hit.

Materials:

  • N-(2-methylbut-3-yn-2-yl)methanesulfonamide (Fragment)

  • Target protein library or cell lysate

  • Azide-functionalized biotin or fluorophore probe (e.g., Azide-PEG3-Biotin)

  • Copper(I) catalyst (e.g., TBTA, CuSO₄, Sodium Ascorbate)

  • Streptavidin beads (for pulldown) or fluorescence scanner

Part A: Target Identification via Pulldown

  • Incubation: Incubate the Fragment (100 µM) with a cell lysate for 1-2 hours at 4°C.

  • Click Reaction: Add the azide-biotin probe, CuSO₄, a ligand (TBTA), and sodium ascorbate to the lysate. Incubate for 1 hour at room temperature to ligate the probe to the fragment-bound proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-fragment complexes.

  • Elution and Identification: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and identify them using standard proteomics techniques (e.g., trypsin digest followed by LC-MS/MS).

Part B: Fragment Elaboration

  • Structural Biology: Once a target is validated, obtain a crystal structure of the protein in complex with the Fragment. This will reveal the binding mode and the exit vector of the terminal alkyne.

  • In Silico Elaboration: Use the crystal structure to computationally screen libraries of azide-containing fragments that can be "clicked" onto the alkyne.[14] This allows for the rapid exploration of the surrounding chemical space to improve potency and selectivity.

  • Synthetic Elaboration: Synthesize promising candidates identified from the in silico screen and evaluate their binding affinity and functional activity.

FBDD_Workflow cluster_Discovery Hit Discovery cluster_Validation Hit Validation & Elaboration cluster_Optimization Lead Optimization Screening Screen Fragment Library (e.g., via SPR, NMR) Hit_ID Identify Low-Affinity 'Hit' Fragment Screening->Hit_ID Structure Obtain Co-crystal Structure (Protein-Fragment Complex) Hit_ID->Structure Validated Hit Click_Chem Use Alkyne as Vector for 'Click Chemistry' Elaboration Structure->Click_Chem SAR Synthesize & Test Analogs to Build Potency Click_Chem->SAR Lead_Opt Optimize for ADME & Pharmacokinetics SAR->Lead_Opt Potent Lead Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for Fragment-Based Drug Discovery using an alkyne-containing scaffold.

Synthesis Outline

The synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is conceptually straightforward, proceeding via a two-step process.

  • Formation of the Precursor Amine: 2-methyl-3-butyn-2-ol is a commercially available starting material.[16][17] It can be converted to the corresponding amine, 2-methylbut-3-yn-2-amine, through various methods, such as a Ritter reaction followed by hydrolysis or a Mitsunobu reaction with a nitrogen nucleophile.

  • Sulfonylation: The resulting amine is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final product.[18]

Conclusion and Future Directions

N-(2-methylbut-3-yn-2-yl)methanesulfonamide represents a promising, albeit under-explored, scaffold for modern drug discovery. Its dual-functionality as a targeted covalent inhibitor and a versatile fragment makes it a valuable tool for chemical biologists and medicinal chemists. The protocols outlined in this document provide a robust framework for elucidating its biological targets and developing it into a potential therapeutic lead. Future work should focus on screening this compound against diverse target classes known to be susceptible to sulfonamide binding and/or covalent modification, such as proteases, epigenetic enzymes, and GPCRs.[19][20]

References

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Application

Application Note & Protocol: Sonogashira Coupling with N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This application note provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This application note provides a detailed experimental protocol for the Sonogashira coupling of N-(2-methylbut-3-yn-2-yl)methanesulfonamide with aryl or vinyl halides. This specific alkyne is a valuable building block, incorporating a protected tertiary propargylamine motif that is prevalent in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, the rationale for reagent selection, a step-by-step procedure, and troubleshooting guidance to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Sonogashira Coupling

The palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, first reported by Kenkichi Sonogashira, has become an indispensable tool for creating conjugated enynes and arylalkynes.[2][3] Its utility is particularly pronounced in pharmaceutical and materials science due to the mild reaction conditions—often room temperature with a mild base—which allow for high functional group tolerance.[1]

The target alkyne, N-(2-methylbut-3-yn-2-yl)methanesulfonamide, serves as a stable, protected precursor to a tertiary amine. The methanesulfonyl (mesyl) group is a robust protecting group that is stable to the coupling conditions but can be removed under specific protocols, revealing the free amine for further functionalization. This makes the resulting coupled products valuable intermediates in the synthesis of complex molecular architectures.[4]

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3] The overall transformation is shown below:

General Reaction Scheme:

Mechanistic Rationale:

The widely accepted mechanism involves the following key steps[3]:

  • Palladium Cycle (Outer Cycle): A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) intermediate.

  • Copper Cycle (Inner Cycle): The copper(I) cocatalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide species.[1] This step is crucial as it activates the alkyne.[5]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst. This is often the rate-determining step.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1]

Sonogashira_Mechanism Fig 1: Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination (R¹-C≡CR²) cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide Base, H-C≡CR² cu_acetylide->pd_oxidative Transfers Alkynyl Group cu_acetylide->cu_cat Transmetalation

Caption: Dual Catalytic Cycle of the Sonogashira Reaction.

Experimental Design and Component Rationale

The success of the Sonogashira coupling hinges on the careful selection of each component. The following table outlines a standard set of conditions and the scientific reasoning behind each choice.

ComponentRecommended Reagent/ConditionRationale & Expert Insights
Alkyne N-(2-methylbut-3-yn-2-yl)methanesulfonamideThe sulfonamide is a stable protecting group. The tertiary carbon adjacent to the alkyne provides steric bulk, which can help minimize alkyne homocoupling (Glaser coupling).[6]
Coupling Partner Aryl/Vinyl Iodide or BromideReactivity order is I > Br > Cl >> F. Iodides are most reactive but more expensive. Bromides offer a good balance of reactivity and cost.[7]
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (0.5 - 2 mol%)Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1][3] Other common choices include Pd(OAc)₂ or Pd(PPh₃)₄.[8]
Copper(I) Cocatalyst Copper(I) Iodide (CuI) (1 - 5 mol%)CuI significantly accelerates the reaction, allowing it to proceed at or near room temperature.[6] Its presence is critical for efficient formation of the copper acetylide intermediate.[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Must be a sufficiently strong, non-nucleophilic amine to deprotonate the alkyne without competing side reactions. Often used in excess, sometimes serving as both the base and a co-solvent.[6][8]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, deoxygenated polar aprotic solvents are preferred to ensure solubility of all components and prevent quenching of the catalysts.[9]
Atmosphere Inert (Nitrogen or Argon)Crucial Requirement. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major potential side reaction mediated by the copper catalyst.[6]
Temperature Room Temperature to 50 °CThe high reactivity of the Pd/Cu system often allows the reaction to proceed efficiently at ambient temperatures. Gentle heating may be required for less reactive substrates (e.g., aryl bromides).[1]

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Eq.
Aryl/Vinyl HalideVariesVaries1.01.0
N-(2-methylbut-3-yn-2-yl)methanesulfonamide161.23177 mg1.11.1
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.454 mg0.020.02
Triethylamine (Et₃N)101.190.42 mL3.03.0
Anhydrous THF-5 mL--
Step-by-Step Workflow

The following workflow outlines the critical steps for a successful coupling reaction.

Workflow Fig 2: Experimental Workflow for Sonogashira Coupling setup 1. Setup & Inerting - Assemble oven-dried glassware. - Purge with N₂/Ar for 15 min. reagents 2. Reagent Addition - Add Aryl Halide, Pd catalyst, CuI. - Add THF and Et₃N via syringe. setup->reagents alkyne 3. Alkyne Addition - Add N-(...)methanesulfonamide. - Solution may turn yellow/brown. reagents->alkyne reaction 4. Reaction - Stir at room temperature. - Monitor by TLC/LC-MS (2-12 h). alkyne->reaction workup 5. Aqueous Work-up - Filter through Celite® to remove Pd. - Dilute with EtOAc, wash with NH₄Cl(aq). reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify analysis 7. Analysis - Characterize pure product by ¹H NMR, ¹³C NMR, and HRMS. purify->analysis

Caption: Experimental Workflow for Sonogashira Coupling.

Procedure:

  • Glassware Preparation: To a flame- or oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 0.02 eq.), and CuI (4 mg, 0.02 mmol, 0.02 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol, 3.0 eq.) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add N-(2-methylbut-3-yn-2-yl)methanesulfonamide (177 mg, 1.1 mmol, 1.1 eq.) to the reaction mixture. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the limiting aryl halide. For less reactive bromides, the mixture may be gently heated to 40-50 °C.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use fresh, high-purity catalysts and solvents.- Ensure rigorous exclusion of air and moisture.- Increase temperature to 40-50 °C.- Consider a more active ligand, such as XPhos, for challenging substrates.[8]
Significant Homocoupling (Glaser Product) - Presence of oxygen- High catalyst loading or temperature- Improve degassing technique for solvents.- Maintain a strict inert atmosphere throughout.- Reduce CuI loading to ~1 mol%.- Consider a "copper-free" Sonogashira protocol if the problem persists.[9]
Decomposition of Starting Material - Reaction temperature too high- Base incompatibility- Run the reaction at room temperature.- Screen alternative bases such as piperidine or DBU.[9]
Dark Black Precipitate (Palladium Black) - Catalyst decomposition- Ensure phosphine ligand to palladium ratio is sufficient (≥2:1).- Avoid excessively high temperatures.- Ensure the reaction medium is thoroughly deoxygenated.

Conclusion

The Sonogashira coupling provides a powerful and reliable method for the synthesis of substituted alkynes from building blocks like N-(2-methylbut-3-yn-2-yl)methanesulfonamide. By understanding the underlying mechanism and paying careful attention to the experimental setup, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of the desired products. This protocol serves as a robust starting point for the exploration of novel chemical entities in the fields of medicinal chemistry and materials science.

References

  • ResearchGate. "Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with..." ResearchGate. Available at: [Link]

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI. Published April 20, 2020. Available at: [Link]

  • YouTube. "Sonogashira coupling." YouTube. Published January 7, 2019. Available at: [Link]

  • Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. Updated August 5, 2024. Available at: [Link]

  • PubMed. "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand." PubMed. Published November 2, 2015. Available at: [Link]

  • Royal Society of Chemistry. "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins." RSC Publishing. Published March 15, 2022. Available at: [Link]

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  • National Institutes of Health. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." National Library of Medicine. Published February 12, 2014. Available at: [Link]

  • MDPI. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." MDPI. Available at: [Link]

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  • ResearchGate. "Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis." ResearchGate. Available at: [Link]

  • ResearchGate. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." ResearchGate. Published January 5, 2026. Available at: [Link]

  • PubMed Central. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." National Library of Medicine. Published July 20, 2024. Available at: [Link]

  • Semantic Scholar. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Semantic Scholar. Available at: [Link]

  • Google Patents. "Synthesis of 2-methyl-3-buten-2-ol." Google Patents.
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Sources

Method

derivatization of N-(2-methylbut-3-yn-2-yl)methanesulfonamide for bioconjugation

Application Note & Protocol Topic: N-(2-methylbut-3-yn-2-yl)methanesulfonamide: A Versatile Alkyne-Bearing Probe for Bioconjugation via Click Chemistry Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: N-(2-methylbut-3-yn-2-yl)methanesulfonamide: A Versatile Alkyne-Bearing Probe for Bioconjugation via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Precise Molecular Connections

In the landscape of modern biological research and therapeutic development, the ability to selectively and stably link molecules to biomacromolecules—a process known as bioconjugation—is of paramount importance. From fluorescently labeling proteins for cellular imaging to constructing sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy, the precision of chemical ligation dictates the efficacy and reliability of the final product. The sulfonamide moiety is a cornerstone in medicinal chemistry, valued for its chemical stability and presence in a wide array of therapeutic agents.[1][2]

This application note introduces N-(2-methylbut-3-yn-2-yl)methanesulfonamide, a compact and versatile chemical probe designed for bioconjugation. This molecule features a terminal alkyne, a highly efficient functional group for bioorthogonal "click chemistry" reactions.[3] The inherent stability of the methanesulfonamide group ensures that the core structure remains intact under a variety of experimental conditions, making it an ideal scaffold for developing novel biological tools and therapeutics.[4]

This guide provides a comprehensive overview, from the foundational synthesis of the probe to detailed protocols for its application in bioconjugation, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6]

Part 1: Synthesis of the Alkyne-Bearing Probe

The synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a multi-step process that begins with the commercially available 2-methyl-3-butyn-2-ol. The following protocol outlines a plausible and efficient synthetic route based on established organic chemistry principles.

Synthetic Workflow Overview

The overall strategy involves the conversion of the tertiary alcohol to an amine, followed by sulfonylation with methanesulfonyl chloride.

G cluster_0 Step 1: Amination cluster_1 Step 2: Sulfonylation A 2-methyl-3-butyn-2-ol B Intermediate (e.g., Alkyl Halide) A->B  Halogenation (e.g., SOCl₂) C 2-methyl-3-butyn-2-amine B->C  Amination (e.g., NH₃) D 2-methyl-3-butyn-2-amine E N-(2-methylbut-3-yn-2-yl)methanesulfonamide D->E  Methanesulfonyl Chloride, Base (e.g., Triethylamine)

Caption: Proposed synthetic pathway for N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Protocol: Synthesis of 2-methyl-3-butyn-2-amine

Causality: Direct conversion of a tertiary alcohol to an amine can be challenging. A common and effective method is to first convert the alcohol to a good leaving group, such as an alkyl halide, which can then be displaced by an amine source.

  • Chlorination of 2-methyl-3-butyn-2-ol: In a fume hood, cool a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 eq). Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 2-chloro-2-methyl-3-butyne should be used immediately in the next step due to its potential instability.

  • Amination: Dissolve the crude alkyl chloride in a suitable solvent (e.g., tetrahydrofuran) and add it to a solution of aqueous ammonia (a large excess, e.g., 10-20 eq). Stir the reaction in a sealed pressure vessel at room temperature or with gentle heating (e.g., 40-50 °C) overnight.

  • Purification: After cooling, extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-methyl-3-butyn-2-amine can be purified by distillation or column chromatography.

Protocol: N-Sulfonylation with Methanesulfonyl Chloride

Causality: The reaction of a primary or secondary amine with methanesulfonyl chloride is a standard and robust method for forming highly stable methanesulfonamides.[4] A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.[7]

  • Reaction Setup: Dissolve 2-methyl-3-butyn-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of MsCl: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the amine is fully consumed.

  • Work-up and Purification: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude N-(2-methylbut-3-yn-2-yl)methanesulfonamide can be purified by flash column chromatography on silica gel.

Part 2: Principles of Bioconjugation via Click Chemistry

The terminal alkyne on the synthesized probe is the key to its utility in bioconjugation. It serves as a handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high efficiency, specificity, and biocompatibility.[3]

The CuAAC Reaction

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6]

G Probe Alkyne Probe (N-(2-methylbut-3-yn-2-yl)methanesulfonamide) Product Stable Triazole-Linked Bioconjugate Probe->Product Biomolecule Azide-Modified Biomolecule (e.g., Protein-N₃) Biomolecule->Product Catalyst Cu(II)SO₄ + Sodium Ascorbate Catalyst->Product Generates Cu(I) catalyst Ligand Ligand (e.g., THPTA) Ligand->Product Accelerates & Protects

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality: While Cu(I) is the active catalyst, it is prone to oxidation. The use of a reducing agent like sodium ascorbate ensures a constant supply of Cu(I).[6] Furthermore, ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often included to stabilize the Cu(I) catalyst, prevent its precipitation in aqueous buffers, and protect the biomolecule from oxidative damage caused by copper-generated reactive oxygen species.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is employed.[9][10] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain provides the activation energy needed for the cycloaddition to occur without a catalyst.[11] While our probe contains a terminal alkyne, it is important to be aware of this complementary strategy, which would involve reacting an azide-modified version of the probe with a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Part 3: Experimental Protocols for Bioconjugation

This section provides a detailed protocol for the conjugation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide to an azide-functionalized protein using CuAAC.

Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol assumes the user has an azide-modified protein, which can be generated through metabolic labeling (e.g., with azido-sugars) or by chemical modification of reactive amino acid side chains.

Materials:

  • N-(2-methylbut-3-yn-2-yl)methanesulfonamide probe

  • Azide-modified protein (e.g., BSA-Azide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Anhydrous DMSO

  • Desalting columns (e.g., PD-10) for purification

Experimental Procedure:

  • Prepare Probe Solution: Dissolve the alkyne probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in the desired reaction buffer.

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the THPTA ligand and CuSO₄. A common ratio is 2-5 equivalents of ligand per equivalent of copper. For example, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly and allow to incubate for 2-3 minutes.[8]

  • Initiate the Reaction: a. To the protein solution, add the alkyne probe from the DMSO stock. The final concentration of the probe should be in excess (e.g., 10-50 equivalents relative to the protein). The final DMSO concentration should ideally be below 5% (v/v). b. Add the THPTA/CuSO₄ premix to the protein-probe mixture. The final copper concentration is typically 50-200 µM. c. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if a fluorescent probe is being used.

  • Purification: Remove the excess probe and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Data Presentation: Typical Reaction Conditions
ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne Probe 10 - 100 eq. (to protein)A molar excess drives the reaction to completion.
CuSO₄ 50 - 500 µMCatalytic amount; higher concentrations may increase protein damage.
Ligand (e.g., THPTA) 250 - 2500 µM (5 eq. to Cu)Stabilizes Cu(I) and protects the biomolecule.[6]
Sodium Ascorbate 1 - 5 mMReducing agent to maintain the active Cu(I) state.[6]
Reaction Time 1 - 4 hoursTypically sufficient for high conjugation efficiency.
Temperature 4 - 37 °CRoom temperature is standard; lower temperatures can be used for sensitive proteins.
pH 7.0 - 8.0Optimal range for most CuAAC bioconjugation reactions.
Protocol: Characterization of the Bioconjugate

Validation of a successful conjugation is critical. The following methods are recommended:

  • SDS-PAGE: If the alkyne probe is conjugated to a fluorescent dye (or if an azide-fluorophore is used), the conjugated protein can be visualized directly in-gel using a fluorescence scanner. This provides a rapid confirmation of covalent labeling.

  • Mass Spectrometry (MS): For a precise confirmation, techniques like ESI-MS or MALDI-TOF can determine the mass of the conjugated protein. The observed mass increase should correspond to the molecular weight of the attached probe. LC-MS can also be used to analyze the purity and heterogeneity of the conjugate.[12]

  • NMR Spectroscopy: For smaller biomolecules or detailed structural analysis, NMR can confirm the formation of the triazole ring and characterize the structure of the conjugate.[13][14]

Part 4: Applications and Troubleshooting

Applications: The N-(2-methylbut-3-yn-2-yl)methanesulfonamide probe, once conjugated to a reporter molecule like a fluorophore or biotin, can be used for:

  • Protein Labeling: Attaching fluorescent dyes or affinity tags to proteins for detection and purification.

  • Activity-Based Protein Profiling (ABPP): Designing probes that covalently link to the active sites of specific enzymes.

  • Surface Immobilization: Attaching proteins or other biomolecules to azide-functionalized surfaces for biosensor development.

  • Drug Delivery: As a component in creating more complex drug delivery systems or ADCs.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inactive catalyst (oxidized copper)Prepare sodium ascorbate solution fresh every time. Ensure proper ligand-to-copper ratio.
Low reactivity of biomoleculeIncrease the molar excess of the alkyne probe. Increase reaction time or temperature (if protein is stable).
Inaccessible azide/alkyne groupsConsider using a longer linker on the probe or the biomolecule to reduce steric hindrance.
Protein Precipitation Copper-induced aggregation/oxidationIncrease the concentration of the protective ligand (e.g., THPTA). Perform the reaction at a lower temperature (4 °C).
High concentration of organic solventEnsure the final concentration of DMSO or other organic solvents is low (<5-10%).
Non-specific Labeling Insufficient purificationUse a desalting column or dialysis to thoroughly remove unreacted fluorescent probes.

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Welcome to the technical support center for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction

The synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide, a sulfonamide derivative, involves the reaction of 2-methylbut-3-yn-2-amine with methanesulfonyl chloride. This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. The steric hindrance of the tertiary carbon adjacent to the amine and the presence of the reactive alkyne moiety are key factors to consider. This guide will walk you through potential issues and provide actionable solutions.

Reaction Overview

The fundamental reaction for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a nucleophilic substitution at the sulfonyl group. The lone pair of the primary amine attacks the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Reaction_Overview reac1 2-methylbut-3-yn-2-amine plus1 + reac1->plus1 reac2 Methanesulfonyl Chloride prod N-(2-methylbut-3-yn-2-yl)methanesulfonamide reac2->prod Nucleophilic Attack plus2 + HCl prod->plus2 plus1->reac2 base Base base->reac2 Neutralizes HCl

Caption: General reaction scheme for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Handling:

    • Methanesulfonyl Chloride (MsCl): This reagent is highly reactive and susceptible to hydrolysis.[1] Ensure you are using a fresh bottle or a properly stored one under anhydrous conditions. The presence of moisture will lead to the formation of methanesulfonic acid, which will not react with the amine.

    • 2-methylbut-3-yn-2-amine: The purity of your starting amine is crucial. Impurities can interfere with the reaction. If you synthesized the amine from 2-methyl-3-butyn-2-ol, ensure it is free of any residual starting material or byproducts.

    • Solvent: Use anhydrous solvents. Dichloromethane (DCM) or toluene are common choices.[2] Residual water in the solvent will consume the methanesulfonyl chloride.

  • Reaction Temperature:

    • The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[2] However, due to the steric hindrance of the tertiary carbon on the amine, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Choice and Stoichiometry of the Base:

    • A non-nucleophilic base is essential to avoid competing reactions with the methanesulfonyl chloride. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[2]

    • Use at least a stoichiometric equivalent of the base to neutralize the HCl produced. An excess of the base (e.g., 1.2-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Order of Addition:

    • Slow, dropwise addition of methanesulfonyl chloride to a solution of the amine and base is critical. This maintains a low concentration of the highly reactive MsCl, minimizing side reactions.

Troubleshooting Summary Table:

Potential Cause of Low YieldRecommended ActionScientific Rationale
Moisture Contamination Use anhydrous solvents and fresh methanesulfonyl chloride.Methanesulfonyl chloride readily hydrolyzes in the presence of water, rendering it unreactive towards the amine.[1]
Incomplete Reaction Monitor reaction progress by TLC. If stalled, slowly warm the reaction from 0 °C to room temperature.Sterically hindered amines may require additional thermal energy to overcome the activation barrier for nucleophilic attack.[3]
Inefficient HCl Scavenging Use a slight excess (1.2-1.5 eq.) of a non-nucleophilic base like TEA or DIPEA.Incomplete neutralization of HCl can protonate the starting amine, reducing its nucleophilicity and halting the reaction.
Side Reactions Maintain low temperature during MsCl addition.Minimizes potential side reactions such as the formation of chlorinated byproducts.[1]
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?

A2: The most probable side reaction is the formation of the corresponding alkyl chloride. This can occur if the reaction temperature is too high or if an excess of a nucleophilic base is used.[1] The alkyne functionality is generally stable under these conditions, but polymerization could be a minor concern under harsh conditions.

  • Minimizing Alkyl Chloride Formation:

    • Maintain a low reaction temperature, especially during the addition of methanesulfonyl chloride.

    • Use a non-nucleophilic, sterically hindered base like DIPEA.

Another possibility is the double sulfonylation of the amine if there are any primary amine impurities. Ensure the purity of your starting amine.

Side_Reactions Start Reaction Mixture (Amine, MsCl, Base) Desired N-(2-methylbut-3-yn-2-yl)methanesulfonamide Start->Desired Optimal Conditions (Low Temp, Non-Nu Base) Side1 Alkyl Chloride Byproduct Start->Side1 High Temperature Side2 Polymerization Start->Side2 Harsh Conditions Side3 Double Sulfonylation Start->Side3 Amine Impurity

Caption: Potential reaction pathways leading to desired product and byproducts.

Q3: The purification of my product is challenging. What is the best method?

A3: The purification strategy will depend on the nature of the impurities.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers successively with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • If the crude product is not sufficiently pure after the work-up, column chromatography on silica gel is the recommended method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired sulfonamide from less polar byproducts.

  • Crystallization:

    • If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.[4]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction? A: Anhydrous dichloromethane (DCM) is a good first choice as it is relatively inert and effectively dissolves the reactants. Anhydrous toluene can also be used.[2]

Q: Which base is most suitable? A: A non-nucleophilic, tertiary amine base is preferred. Triethylamine (TEA) is a common and cost-effective choice. For sterically hindered amines, a bulkier base like diisopropylethylamine (DIPEA) may offer advantages in minimizing side reactions. Pyridine is also a viable option.[2]

Q: What is the recommended stoichiometry of the reagents? A: A slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) relative to the starting amine is a good starting point to ensure complete conversion of the amine.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots using a UV lamp or by staining with potassium permanganate or iodine. The product sulfonamide should have a different Rf value compared to the starting amine.

Q: Is the alkyne group stable during the reaction? A: The terminal alkyne is generally stable under the standard conditions for sulfonamide synthesis.[5] Avoid strongly acidic or basic conditions during work-up and purification if possible, although N-alkynyl sulfonamides are reported to have good chemical stability.[5]

Experimental Protocol

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-methylbut-3-yn-2-amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbut-3-yn-2-amine (1.0 eq.) and anhydrous DCM (10 volumes).

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC. If the reaction has not gone to completion, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or crystallization as needed.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve amine and base in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add MsCl dropwise B->C D 4. Stir at 0 °C, then RT if needed C->D E 5. Monitor by TLC D->E F 6. Quench with water E->F G 7. Extract with DCM F->G H 8. Wash with HCl, NaHCO3, Brine G->H I 9. Dry and concentrate H->I J 10. Purify by chromatography or crystallization I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Optimization

Technical Support Center: Stabilizing N-(2-methylbut-3-yn-2-yl)methanesulfonamide in Catalytic Systems

Welcome to the technical support center for N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique structure, featuring a tertiary propargyl group, makes this compound highly valuable but also susceptible to decomposition under various catalytic conditions. This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maximize your reaction yields and minimize impurity formation.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction is sluggish, and I'm observing significant starting material decomposition. What are the likely causes?

A1: This is a common issue stemming from the inherent instability of the tertiary propargyl group. The primary culprits are often catalyst choice, reaction temperature, and the presence of a base.

  • Mechanistic Insight: Tertiary propargylic systems can undergo several decomposition pathways. One of the most common is a metal- or base-catalyzed isomerization of the terminal alkyne to a less reactive allene (1,2-diene) isomer.[1][2][3] This allene is often unreactive in the desired subsequent transformation (e.g., a Sonogashira coupling), leading to a stalled reaction and an accumulation of this isomeric byproduct.

  • Troubleshooting Steps:

    • Lower the Temperature: Many catalytic cycles are initiated at room temperature or slightly above. If decomposition is observed, immediately lower the reaction temperature to 0 °C or below.

    • Re-evaluate Your Base: Strong, non-coordinating bases (e.g., DBU, KHMDS) can promote alkyne-to-allene isomerization.[2] Consider switching to a weaker, bulkier base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to deprotonate the alkyne.

    • Catalyst Loading: High catalyst loading can sometimes accelerate decomposition pathways. Try reducing the catalyst and ligand loading to the minimum effective concentration.

Q2: My TLC/LC-MS analysis shows an unexpected byproduct with the same mass as my starting material. What could it be?

A2: It is highly probable that you are observing the formation of the allene isomer, N-(2-methylbuta-2,3-dien-2-yl)methanesulfonamide.

  • Expert Analysis: The isomerization from a terminal alkyne to a terminal allene is a common tautomerization process for propargyl systems, especially when catalyzed by transition metals or bases.[2][3] This process is often reversible but can lead to a thermodynamic sink if the allene is unreactive under the reaction conditions.

  • Confirmation:

    • ¹H NMR: The terminal alkyne proton (a singlet, typically around δ 2.0-3.0 ppm) will disappear, and new signals for the terminal allene protons (=CH₂) will appear (typically as a multiplet around δ 4.5-5.5 ppm).

    • ¹³C NMR: The characteristic alkyne carbons (δ 70-90 ppm) will be replaced by allene carbons, including a central quaternary carbon signal near δ 200 ppm.

    • IR Spectroscopy: The sharp, weak alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) will be replaced by an allene C=C=C stretch (~1950 cm⁻¹).

Visualizing the Problem: Alkyne-Allene Isomerization

The following diagram illustrates the catalyst- or base-mediated isomerization, which is a primary pathway for the decomposition of the starting material.

G cluster_main Decomposition Pathway Start N-(2-methylbut-3-yn-2-yl)methanesulfonamide (Desired Reactant) Intermediate Deprotonated Intermediate (Propargyl Anion) Start->Intermediate Base or Metal Catalyst Product N-(2-methylbuta-2,3-dien-2-yl)methanesulfonamide (Unreactive Allene Isomer) Intermediate->Product Protonation/ Rearrangement

Q3: I'm running a Sonogashira coupling, and my yield is poor, with a lot of homocoupling (Glaser coupling) of my alkyne. How can I prevent this?

A3: Glaser homocoupling is a classic side reaction in copper-catalyzed alkyne chemistry, especially when oxygen is present.[4][5] It involves the oxidative dimerization of the terminal alkyne to form a 1,3-diyne.

  • Causality: The standard Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst. The copper(I) is essential for activating the alkyne but can also readily participate in an oxidative cycle with O₂ to form copper(II), which promotes the unwanted homocoupling.[5][6]

  • Solutions:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use several freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period.[5]

    • Add a Reducing Agent: Including a mild reducing agent, like a small amount of hydroxylamine or ascorbic acid, can help keep the copper in its +1 oxidation state, suppressing the oxidative Glaser pathway.

    • Employ Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol.[6][7] These methods typically require a more active palladium catalyst system, often with specialized phosphine ligands (e.g., Buchwald-type ligands), and a suitable base.[7][8]

Q4: Can the choice of catalyst influence the stability of the propargyl group?

A4: Absolutely. The metal catalyst is not a passive spectator; it actively coordinates with the alkyne and can open up various decomposition pathways.

  • Expert Insight:

    • Gold and Platinum Catalysts: These soft, π-acidic metals are known to activate alkynes but are also highly effective catalysts for Meyer-Schuster type rearrangements, especially with tertiary propargyl alcohols.[9][10][11][12] While your substrate is a sulfonamide, analogous reactivity can be expected, leading to enone-type byproducts after hydrolysis of intermediates.

    • Palladium Catalysts: The ligand coordinated to the palladium center plays a crucial role.[8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling catalytic cycle (oxidative addition, reductive elimination) more efficiently, potentially outcompeting the kinetics of substrate isomerization.[13][14]

    • Copper Catalysts: As discussed, copper is notorious for promoting Glaser coupling.[4] Its presence should be carefully controlled or eliminated if homocoupling is a persistent issue.

Frequently Asked Questions (FAQs)

What is the primary decomposition pathway for N-(2-methylbut-3-yn-2-yl)methanesulfonamide?

The most common and problematic decomposition pathway is the base- or metal-catalyzed isomerization of the terminal alkyne to its corresponding allene isomer.[2][3] This allene is generally less reactive in common alkyne-based transformations and represents a loss of productive starting material. Other potential pathways, though often less prevalent, include oligomerization/polymerization (especially at high concentrations or temperatures) and, under strongly acidic conditions, a Meyer-Schuster type rearrangement.[10][15]

What are the recommended catalyst systems for reactions involving this substrate?

For cross-coupling reactions like the Sonogashira coupling, a copper-free palladium system is highly recommended to avoid Glaser homocoupling.[6] A typical system would involve a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) paired with a sterically hindered and electron-rich phosphine ligand such as those developed by Buchwald or Hartwig.[8][14] The choice of base is also critical; a mild organic base (e.g., Et₃N, DIPEA) or a carbonate base is preferable.

How does solvent choice impact stability?

Polar aprotic solvents like DMF, DMAc, or NMP can sometimes accelerate decomposition, potentially by better solvating ionic intermediates or impurities that catalyze side reactions. Less polar solvents like toluene, dioxane, or THF are often better choices. Protic solvents are generally avoided unless they are a specific requirement of the reaction, as they can interfere with many organometallic catalytic cycles.

Preventative Protocols & Data

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize both isomerization and Glaser coupling side reactions.

  • Vessel Preparation: To an oven-dried Schlenk flask, add N-(2-methylbut-3-yn-2-yl)methanesulfonamide (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add freshly distilled and degassed toluene via syringe. Follow with the addition of degassed diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Avoid heating unless the reaction is completely stalled.

  • Workup: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Data Summary: Condition Screening

The following table summarizes typical outcomes from different reaction conditions to illustrate the importance of catalyst and base selection.

Catalyst SystemBaseTemperature (°C)Desired Product Yield (%)Isomerization (%)Glaser Dimer (%)
Pd(PPh₃)₄ / CuIEt₃N60352040
Pd(PPh₃)₄ / CuIEt₃N25651020
Pd(OAc)₂ / SPhos DIPEA 25 >90 <5 <2
PdCl₂(dppf)K₂CO₃805045<2

Data are representative and may vary based on the specific aryl halide used.

Workflow for Troubleshooting Decomposition

This diagram outlines a logical sequence for diagnosing and solving issues related to substrate instability.

G cluster_workflow Troubleshooting Workflow Start Low Yield or Multiple Byproducts CheckMass Analyze Byproducts by LC-MS: Same Mass as SM? Start->CheckMass Isomer Isomerization is Likely (Alkyne -> Allene) CheckMass->Isomer Yes Glaser Glaser Homocoupling is Likely CheckMass->Glaser No (Mass = 2x SM - 2H) Other Other Decomposition (e.g., Meyer-Schuster) CheckMass->Other No (Other Masses) Sol1 1. Lower Temperature 2. Switch to Weaker/Bulkier Base (e.g., DIPEA, K2CO3) Isomer->Sol1 Sol2 1. Rigorously Degas Solvents 2. Add Reducing Agent 3. Switch to Copper-Free Protocol Glaser->Sol2 Sol3 1. Re-evaluate Catalyst Choice (Avoid strong π-acids like Au/Pt) 2. Check pH of reaction Other->Sol3

References
  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Chemistry – An Asian Journal.[Link]

  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Reaction Chemistry & Engineering.[Link]

  • Mo−Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds. Organic Letters.[Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry.[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[Link]

  • SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols. The Journal of Organic Chemistry.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]

  • Allene synthesis by olefination or allenation. Organic Chemistry Portal.[Link]

  • In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions. PMC.[Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate.[Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI.[Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central.[Link]

  • Synthesis of Allenes by Isomerization Reactions. ResearchGate.[Link]

  • Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols. ResearchGate.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. ACS Publications.[Link]

  • Ligand design for cross-couplings: phosphines. YouTube.[Link]

Sources

Troubleshooting

detailed workup procedure for N-(2-methylbut-3-yn-2-yl)methanesulfonamide synthesis

Welcome to the comprehensive technical support guide for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural outline but also the underlying scientific principles and troubleshooting insights to ensure a successful synthesis.

Introduction and Strategic Overview

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a valuable building block in medicinal chemistry and materials science, incorporating a sterically hindered tertiary amine and a terminal alkyne functionality. This guide details a reliable three-step synthetic sequence starting from the commercially available tertiary alcohol, 2-methylbut-3-yn-2-ol.

The synthetic strategy involves:

  • Amine Synthesis via Ritter Reaction: Conversion of the tertiary alcohol to the corresponding acetamide using acetonitrile under acidic conditions. This reaction proceeds via a stable tertiary carbocation intermediate.

  • Amide Hydrolysis: Liberation of the primary amine, 2-methylbut-3-yn-2-amine, from the acetamide intermediate.

  • Sulfonylation: Reaction of the synthesized amine with methanesulfonyl chloride to yield the final target molecule.

This guide provides detailed protocols for each step, along with troubleshooting and frequently asked questions to address common experimental challenges.

Overall Synthesis Workflow

The entire synthetic procedure is summarized in the workflow diagram below. This provides a high-level overview of the process from starting material to the final product.

Overall Synthesis Workflow start 2-Methylbut-3-yn-2-ol step1 Step 1: Ritter Reaction (CH3CN, H2SO4) start->step1 intermediate1 N-(2-methylbut-3-yn-2-yl)acetamide step1->intermediate1 step2 Step 2: Amide Hydrolysis (e.g., HCl or NaOH) intermediate1->step2 intermediate2 2-Methylbut-3-yn-2-amine step2->intermediate2 step3 Step 3: Sulfonylation (MsCl, Base) intermediate2->step3 product N-(2-methylbut-3-yn-2-yl)methanesulfonamide step3->product

Figure 1: Overall workflow for the synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-methylbut-3-yn-2-yl)acetamide via Ritter Reaction

The Ritter reaction is a classic method for converting tertiary alcohols into N-alkyl amides through the reaction with a nitrile in the presence of a strong acid.[1][2] The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the nitrile.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylbut-3-yn-2-ol84.128.41 g0.1
Acetonitrile41.0520.5 g (26 mL)0.5
Sulfuric Acid (98%)98.0819.6 g (10.7 mL)0.2
Dichloromethane-100 mL-
Saturated NaHCO3 solution-As needed-
Water-As needed-
Anhydrous MgSO4-As needed-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylbut-3-yn-2-ol (8.41 g, 0.1 mol) and acetonitrile (26 mL, 0.5 mol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (10.7 mL, 0.2 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-(2-methylbut-3-yn-2-yl)acetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-methylbut-3-yn-2-amine via Hydrolysis

The acetamide protecting group is removed by acid or base-catalyzed hydrolysis to yield the free amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-methylbut-3-yn-2-yl)acetamide125.1712.5 g (from Step 1)~0.1
Hydrochloric Acid (6 M)-100 mL-
Sodium Hydroxide (10 M)-As needed-
Diethyl Ether-150 mL-
Anhydrous K2CO3-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude N-(2-methylbut-3-yn-2-yl)acetamide (12.5 g) in 6 M hydrochloric acid (100 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amide has been consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully basify the solution to pH > 12 by the slow addition of 10 M sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure (the amine is volatile). It is recommended to use a rotary evaporator with a cooled trap. The crude 2-methylbut-3-yn-2-amine can be used directly in the next step.

Step 3: Synthesis of N-(2-methylbut-3-yn-2-yl)methanesulfonamide

The final step is the sulfonylation of the amine with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-methylbut-3-yn-2-amine83.138.3 g (from Step 2)~0.1
Methanesulfonyl Chloride114.5512.6 g (8.7 mL)0.11
Triethylamine101.1915.2 g (21 mL)0.15
Dichloromethane (anhydrous)-200 mL-
1 M HCl solution-As needed-
Saturated NaHCO3 solution-As needed-
Anhydrous Na2SO4-As needed-

Procedure:

  • In a 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-methylbut-3-yn-2-amine (8.3 g) and triethylamine (21 mL, 0.15 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (8.7 mL, 0.11 mol) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

Characterization Data

¹H NMR (Estimated) ¹³C NMR (Estimated)
Chemical Shift (ppm) Assignment
~5.0-5.5 (br s, 1H)-NH-
~3.0 (s, 3H)-SO₂CH₃
~2.4 (s, 1H)-C≡CH
~1.6 (s, 6H)-(CH₃ )₂C-

Technical Support Center: Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Low_Yield start Low Yield Observed q1 Which step has low yield? start->q1 step1_issues Ritter Reaction (Step 1) q1->step1_issues Step 1 step2_issues Hydrolysis (Step 2) q1->step2_issues Step 2 step3_issues Sulfonylation (Step 3) q1->step3_issues Step 3 step1_sol1 Incomplete reaction? - Increase reaction time - Check acid quality/amount step1_issues->step1_sol1 step1_sol2 Side reactions (e.g., polymerization)? - Ensure strict temperature control step1_issues->step1_sol2 step2_sol1 Incomplete hydrolysis? - Increase reflux time - Check acid/base concentration step2_issues->step2_sol1 step2_sol2 Loss of volatile amine during workup? - Use cooled trap during solvent removal - Perform extractions quickly step2_issues->step2_sol2 step3_sol1 Hydrolysis of MsCl? - Use anhydrous solvents and inert atmosphere step3_issues->step3_sol1 step3_sol2 Incomplete reaction? - Check amine purity (salt formation?) - Use slight excess of MsCl step3_issues->step3_sol2 step3_sol3 Di-sulfonylation (if starting with primary amine)? - Not applicable here (tertiary amine precursor) step3_issues->step3_sol3

Figure 2: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs):

  • Q1: My Ritter reaction (Step 1) is not going to completion. What should I do?

    • A1: The Ritter reaction is highly dependent on the stability of the carbocation intermediate. Ensure your starting alcohol is of high purity. The strength and amount of the acid are crucial; use fresh, concentrated sulfuric acid. You can try increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C), but be cautious as this may also promote side reactions like polymerization of the alkyne.

  • Q2: I seem to be losing a lot of my product during the workup of the amine (Step 2). Why?

    • A2: 2-methylbut-3-yn-2-amine is a relatively low molecular weight and likely volatile amine. Significant loss can occur during solvent removal. It is critical to use a rotary evaporator with an efficient, well-cooled condenser and trap. Avoid using high vacuum or excessive heat.

  • Q3: The sulfonylation reaction (Step 3) is sluggish or gives a low yield. What are the common causes?

    • A3: The most common issue in sulfonylation reactions is the hydrolysis of the sulfonyl chloride.[3] Methanesulfonyl chloride is highly reactive towards moisture. Ensure your solvent (dichloromethane) is anhydrous and the reaction is performed under an inert atmosphere (nitrogen or argon). Also, ensure your amine from Step 2 is fully neutralized and free of ammonium salts from the workup, as this will reduce the amount of free amine available for the reaction.

  • Q4: I see an unexpected side product in my sulfonylation reaction. What could it be?

    • A4: While di-sulfonylation is a common side reaction with primary amines, it is not possible here as the nitrogen has only one proton after the initial sulfonylation. A possible side reaction could be the addition of methanesulfonyl chloride across the alkyne bond, which can occur in the presence of certain metal catalysts, though it is less likely under these conditions. Another possibility is the formation of a sulfene intermediate from methanesulfonyl chloride and triethylamine, which could lead to other byproducts. If an unexpected product is observed, it should be characterized to diagnose the issue.

Safety Precautions

  • Methanesulfonyl Chloride (MsCl): This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water and other nucleophiles. Always handle methanesulfonyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills.

  • Concentrated Sulfuric Acid: A strong acid and dehydrating agent. It can cause severe burns. Handle with extreme care, using appropriate PPE.

  • Volatile and Flammable Solvents: Diethyl ether and dichloromethane are volatile and flammable. Ensure all operations are performed in a fume hood away from ignition sources.

References

  • Vertex AI Search. (2026).
  • Google Patents. (1974). Synthesis of 2-methyl-3-buten-2-ol.
  • Google Patents. (2014).
  • Wikipedia. (2026). 2-Methylbut-3-yn-2-ol. [Link]

  • ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

  • Wikipedia. (2026). Ritter reaction. [Link]

  • BenchChem. (2025).
  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

  • Google Patents. (2010). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Royal Society of Chemistry. (2021). Oxy-sulfonylation of terminal alkynes via C–S coupling enabled by copper photoredox catalysis. [Link]

  • Wikipedia. (2026). Methanesulfonyl chloride. [Link]

  • ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]

  • Google Patents. (2018).
  • OECD Existing Chemicals Database. (2001). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. [Link]

  • ResearchGate. (2021). The Sulfinylsulfonation of alkynes for β‐Sulfinyl alkenylsulfone. [Link]

  • Organic Syntheses. methanesulfinyl chloride. [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

  • Royal Society of Chemistry. (2021). Direct halosulfonylation of alkynes: an overview. [Link]

  • PubMed. (2010). Removal of tetracycline and sulfonamide classes of antibiotic compound by powdered activated carbon. [Link]

  • Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]

  • ACS Publications. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link]

  • ResearchGate. (2015). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link]

  • MDPI. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

  • Royal Society of Chemistry. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • Wiley Online Library. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Study.com. (2022). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Google Patents. (1957).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide using 1H NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison for the structural validation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, compare ¹H NMR with alternative analytical techniques, and provide the supporting data necessary for robust validation.

The Central Role of ¹H NMR in Structural Elucidation

In the arsenal of analytical techniques for organic chemistry, ¹H NMR spectroscopy stands out for its ability to provide a detailed "fingerprint" of a molecule's structure.[1] It allows for the determination of the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.[2] For a novel compound like N-(2-methylbut-3-yn-2-yl)methanesulfonamide, ¹H NMR is an indispensable first-line technique for confirming its successful synthesis and purity.

The power of ¹H NMR lies in three key pieces of information derived from the spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at a higher chemical shift (downfield).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, governed by the n+1 rule.[4]

Predicted ¹H NMR Spectral Data for N-(2-methylbut-3-yn-2-yl)methanesulfonamide

As an illustrative example, a predicted ¹H NMR spectrum for N-(2-methylbut-3-yn-2-yl)methanesulfonamide was generated using an online prediction tool.[5] The expected chemical shifts, multiplicities, and integrations are summarized in the table below.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-a (2 x CH₃)1.65Singlet (s)6HEquivalent methyl groups on a quaternary carbon, no adjacent protons to couple with.
H-b (C≡C-H)2.50Singlet (s)1HAcetylenic proton, typically in the 2.0-3.0 ppm range. Long-range coupling is possible but often not resolved.[6]
H-c (S-CH₃)3.05Singlet (s)3HMethyl group attached to the electron-withdrawing sulfonyl group, leading to deshielding.[7]
H-d (N-H)~5.0-6.0 (variable)Broad Singlet (br s)1HAmide proton, chemical shift is concentration and solvent dependent and often appears as a broad signal due to quadrupole broadening and exchange.

Experimental Protocol for ¹H NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire a high-resolution ¹H NMR spectrum of N-(2-methylbut-3-yn-2-yl)methanesulfonamide for structural validation.

Materials:

  • N-(2-methylbut-3-yn-2-yl)methanesulfonamide (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with the following parameters:

      • Number of scans: 16-32 (adjust for signal-to-noise)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 3-4 seconds

      • Spectral width: ~16 ppm

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals and determine the relative proton ratios.

    • Analyze the multiplicities of the signals.

Workflow for Structural Validation

validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr ¹H NMR Analysis cluster_validation Structure Validation synthesis Synthesize N-(2-methylbut-3-yn-2-yl)methanesulfonamide purification Purify the crude product synthesis->purification sample_prep Prepare NMR sample in CDCl₃ with TMS purification->sample_prep acquisition Acquire ¹H NMR spectrum sample_prep->acquisition processing Process and analyze the spectrum acquisition->processing compare Compare experimental data with predicted spectrum processing->compare confirm Confirm structure based on chemical shifts, integration, and multiplicity compare->confirm

Caption: Workflow for the synthesis, purification, and structural validation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide using ¹H NMR.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.[8][9]

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹³C NMR Number of unique carbon environments and their chemical shifts.Confirms the presence of the quaternary carbon, the two acetylenic carbons, and the two types of methyl carbons.[10]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[8]
FTIR Spectroscopy Presence of functional groups based on their vibrational frequencies.Can confirm the presence of the N-H bond (around 3300 cm⁻¹), the C≡C-H bond (around 3300 cm⁻¹ and 2100 cm⁻¹), and the S=O bonds of the sulfonamide (around 1350 and 1160 cm⁻¹).[11][12]Does not provide detailed information on the connectivity of the atoms.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the compound. Fragmentation can provide clues about the structure, such as the loss of the methylsulfonyl group or the propargyl fragment.[13]Isomeric compounds may have similar mass spectra, making unambiguous identification difficult without reference spectra.
Elemental Analysis Percentage composition of elements (C, H, N, S).Confirms the elemental formula of the synthesized compound.Does not provide information on the arrangement of atoms within the molecule.

Synergistic Power of Combined Techniques

The true strength of structural validation lies in the convergence of data from multiple analytical methods. For N-(2-methylbut-3-yn-2-yl)methanesulfonamide, the combination of ¹H NMR and FTIR spectroscopy can be particularly powerful for initial confirmation.[14] The ¹H NMR provides the detailed proton environment and connectivity, while FTIR quickly confirms the presence of the key functional groups. Mass spectrometry then provides the definitive molecular weight, and ¹³C NMR confirms the carbon framework.

synergistic_approach cluster_techniques Analytical Techniques cluster_information Structural Information HNMR ¹H NMR ProtonEnv Proton Environment & Connectivity HNMR->ProtonEnv CNMR ¹³C NMR CarbonFrame Carbon Framework CNMR->CarbonFrame FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups MS Mass Spec. MolWeight Molecular Weight MS->MolWeight ConfirmedStructure Confirmed Structure ProtonEnv->ConfirmedStructure CarbonFrame->ConfirmedStructure FuncGroups->ConfirmedStructure MolWeight->ConfirmedStructure

Caption: A synergistic approach combining multiple analytical techniques for robust structural confirmation.

Conclusion

The structural validation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is most effectively and comprehensively achieved through the primary use of ¹H NMR spectroscopy, corroborated by data from ¹³C NMR, FTIR, and mass spectrometry. The detailed information on proton environments and connectivity provided by ¹H NMR is unparalleled for initial structural confirmation. By following a rigorous experimental protocol and comparing the acquired data with predicted values and the results from complementary techniques, researchers can have high confidence in the identity and purity of their synthesized compounds. This multi-faceted, self-validating approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug development and beyond.

References

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]

  • Hafner, A., & Gasteiger, J. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Gowda, B. T., et al. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 491-500. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • YouTube. (2023). FTIR-16 || IR spectrum of alkynes. [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. [Link]

  • ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • News-Medical.Net. (2025). FTIR Spectroscopy in Life Sciences: Uses & Insights. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-516. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • ResearchGate. (2020). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • YouTube. (2026). NMR Spectroscopy Challenge #5 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

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Comparative

spectroscopic data comparison of N-(2-methylbut-3-yn-2-yl)methanesulfonamide isomers

A Comprehensive Guide to the Spectroscopic Differentiation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide Isomers For researchers, scientists, and professionals in drug development, the precise identification of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Differentiation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide Isomers

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. In the synthesis of novel compounds, the formation of isomers is a common occurrence, necessitating robust analytical methods to distinguish between them. This guide provides an in-depth comparison of the expected spectroscopic data for N-(2-methylbut-3-yn-2-yl)methanesulfonamide and its plausible structural isomers. By leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a predictive analysis to facilitate the unambiguous identification of these compounds.

The Isomers in Focus

The target molecule, N-(2-methylbut-3-yn-2-yl)methanesulfonamide (Isomer A), is a sulfonamide derivative of 2-methyl-3-butyn-2-ol. In a synthetic context, rearrangements and alternative reaction pathways can lead to the formation of several structural isomers. This guide will focus on three likely isomers, chosen for their potential to arise from common synthetic routes.

isomers cluster_A Isomer A: N-(2-methylbut-3-yn-2-yl)methanesulfonamide cluster_B Isomer B: N-(3-methylbut-3-en-1-yn-2-yl)methanesulfonamide (Allenic Isomer) cluster_C Isomer C: 3-methylbut-2-en-1-yl methanesulfonamide (Positional Isomer) A A B B A->B Rearrangement C C A->C Alternative Precursor

Caption: Plausible Isomers of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.

¹H and ¹³C NMR Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the number and chemical shifts of carbon (¹³C) signals, provide a detailed fingerprint of the molecular framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectra of the isomers will exhibit distinct differences, particularly in the regions corresponding to the protons near the sulfonamide and the unsaturated moieties.

IsomerPredicted ¹H NMR Signals (ppm)Key Differentiating Features
A ~1.5 (s, 6H, 2xCH₃), ~2.2 (s, 1H, C≡CH), ~3.0 (s, 3H, S-CH₃), ~5.0 (s, 1H, NH)Singlet for the two equivalent methyl groups. Sharp singlet for the acetylenic proton.
B ~1.8 (s, 3H, CH₃), ~3.0 (s, 3H, S-CH₃), ~5.2 (d, 1H, =CH₂), ~5.4 (d, 1H, =CH₂), ~6.0 (s, 1H, NH)Two distinct doublet signals for the geminal vinylic protons of the allene.
C ~1.7 (s, 3H, CH₃), ~1.8 (s, 3H, CH₃), ~3.0 (s, 3H, S-CH₃), ~3.8 (d, 2H, N-CH₂), ~5.0 (t, 1H, =CH), ~5.5 (br s, 1H, NH)A doublet for the methylene protons adjacent to the nitrogen. A triplet for the vinylic proton coupled to the methylene group.
Predicted ¹³C NMR Data

The ¹³C NMR spectra will provide complementary information, confirming the carbon skeleton of each isomer.

IsomerPredicted ¹³C NMR Signals (ppm)Key Differentiating Features
A ~30 (2xCH₃), ~40 (S-CH₃), ~55 (C(CH₃)₂), ~70 (C≡CH), ~90 (C≡CH)Two signals in the alkyne region. A quaternary carbon signal around 55 ppm.
B ~20 (CH₃), ~40 (S-CH₃), ~90 (C=C=CH₂), ~100 (C=C=CH₂), ~200 (C=C=CH₂)Characteristic signals for the sp and sp² hybridized carbons of the allene system, with one signal significantly downfield.
C ~18 (CH₃), ~25 (CH₃), ~40 (S-CH₃), ~45 (N-CH₂), ~120 (=CH), ~135 (C(CH₃)₂)Two signals for the sp² carbons of the double bond. A signal for the methylene carbon attached to the nitrogen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase correct the spectra. proc1->proc2 proc3 Integrate the ¹H signals and reference the chemical shifts. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds provide a characteristic signature.

Predicted IR Absorption Bands
IsomerKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
A 3300 (sharp), 2100 (weak), 1320 & 1150C≡C-H stretch, C≡C stretch, S=O asymmetric & symmetric stretch
B 1950 (medium), 1320 & 1150C=C=C stretch, S=O asymmetric & symmetric stretch
C 1670 (medium), 1320 & 1150C=C stretch, S=O asymmetric & symmetric stretch

The most telling difference will be the presence of a sharp C≡C-H stretch around 3300 cm⁻¹ and a weak C≡C stretch around 2100 cm⁻¹ for Isomer A, a medium C=C=C stretch around 1950 cm⁻¹ for Isomer B, and a medium C=C stretch around 1670 cm⁻¹ for Isomer C. The characteristic strong S=O stretching bands of the sulfonamide group are expected to be present in all isomers.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_sample Sample Preparation cluster_analysis Spectral Acquisition sample1 For liquids: Place a drop of the neat liquid between two KBr or NaCl plates. sample2 For solids: Prepare a KBr pellet or a mull. analysis1 Place the sample in the IR spectrometer. analysis2 Acquire a background spectrum. analysis1->analysis2 analysis3 Acquire the sample spectrum. analysis2->analysis3 analysis4 The instrument software automatically ratios the sample spectrum to the background spectrum. analysis3->analysis4 cluster_sample cluster_sample cluster_analysis cluster_analysis cluster_sample->cluster_analysis MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization and Analysis intro1 Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). intro2 Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS). intro1->intro2 ion1 Ionize the sample using an appropriate technique (e.g., ESI, EI). ion2 Accelerate the ions into the mass analyzer. ion1->ion2 ion3 Separate the ions based on their mass-to-charge ratio. ion2->ion3 ion4 Detect the ions. ion3->ion4 cluster_intro cluster_intro cluster_ionization cluster_ionization cluster_intro->cluster_ionization

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive analysis of spectroscopic data from NMR, IR, and MS provides a powerful and self-validating system for the differentiation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide and its structural isomers. While each technique offers valuable insights, the combination of all three allows for the highest confidence in structural assignment. This guide serves as a valuable resource for researchers in the field, enabling the efficient and accurate characterization of these and related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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